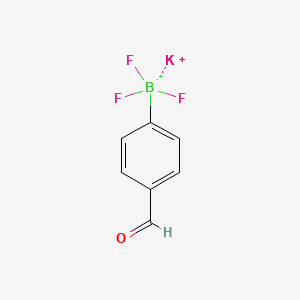

Potassium 4-formylphenyltrifluoroborate

Description

Contextualization of Organotrifluoroborate Chemistry

Organoboron compounds have become indispensable reagents and intermediates in the field of organic synthesis. acs.orgnih.gov Their utility spans a wide range of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex molecular architectures. acs.orglongdom.org Among the various classes of organoboron compounds, organotrifluoroborate salts have emerged as particularly valuable reagents in modern chemistry. longdom.orgresearchgate.net

Organotrifluoroborates are anionic organoboron compounds with the general formula [RBF₃]⁻. wikipedia.org They are often prepared from the corresponding boronic acids by treatment with potassium bifluoride (KHF₂). wikipedia.orgchem-station.com A key feature of organotrifluoroborates is their enhanced stability compared to their boronic acid counterparts. researchgate.netchem-station.com They are typically crystalline solids that are stable in the presence of air and moisture, which facilitates their handling, storage, and purification by recrystallization. researchgate.netchem-station.compitt.edu This stability is attributed to the tetracoordinate nature of the boron atom, which makes them less susceptible to protodeboronation and oxidation. chem-station.com

Despite their stability, organotrifluoroborates are sufficiently reactive to participate in a variety of chemical reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnumberanalytics.com In these reactions, it is believed that the organotrifluoroborate slowly hydrolyzes in situ to the corresponding boronic acid, which is the active species in the catalytic cycle. wikipedia.orgchem-station.com This slow release of the reactive species can help to suppress common side reactions, such as the homocoupling of the organoboron reagent. chem-station.com Their versatility, combined with their generally low toxicity and the ease of removing their inorganic byproducts, has established organotrifluoroborates as a cornerstone in contemporary organic synthesis. longdom.orgresearchgate.net

Significance of Potassium 4-formylphenyltrifluoroborate as a Functionalized Organoboron Reagent

This compound, a specific example of a functionalized organotrifluoroborate, holds particular significance due to the presence of a reactive aldehyde (formyl) group on the phenyl ring. This bifunctionality—possessing both a nucleophilic organoboron moiety for cross-coupling and an electrophilic aldehyde group for subsequent transformations—makes it a highly valuable and versatile building block in multi-step organic synthesis. pitt.edunbinno.com

The trifluoroborate group serves as a robust and reliable handle for introducing the 4-formylphenyl fragment into a target molecule, typically via a Suzuki-Miyaura coupling reaction with an appropriate aryl or heteroaryl halide. nih.govresearchgate.net Once the carbon-carbon bond is formed, the aldehyde functionality is available for a wide array of subsequent chemical modifications. pitt.edu This opens the door to a variety of unique and valuable boron-containing organic synthons for incorporation into retrosynthetic strategies. pitt.edu For instance, the aldehyde can undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons olefination, and reductive amination, allowing for significant molecular elaboration. pitt.edu

This dual reactivity allows for the efficient construction of complex molecular scaffolds that are of interest in medicinal chemistry and materials science. longdom.orgresearchgate.netrsc.org The ability to introduce a formyl group, which can be readily converted into other functional groups, makes this compound a strategic reagent for the synthesis of pharmaceuticals, biologically active compounds, and functional materials like organic electronics and polymers. longdom.orgnbinno.com

Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 374564-36-0 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₇H₅BF₃KO | nih.gov |

| Molecular Weight | 212.02 g/mol | sigmaaldrich.com |

| IUPAC Name | potassium trifluoro(4-formylphenyl)borate(1-) | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

| Storage Temperature | Ambient Storage | sigmaaldrich.com |

| InChI Key | PEWVRVCGAOIWBB-UHFFFAOYSA-N | sigmaaldrich.com |

Table of Compounds

Properties

IUPAC Name |

potassium;trifluoro-(4-formylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWVRVCGAOIWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635697 | |

| Record name | Potassium trifluoro(4-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374564-36-0 | |

| Record name | Potassium trifluoro(4-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-formylphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium 4 Formylphenyltrifluoroborate

Established Synthetic Pathways for Aryltrifluoroborates

Potassium organotrifluoroborates have gained prominence as a class of highly stable and versatile nucleophilic boron reagents. nih.gov Their synthesis is often achieved through robust organometallic routes, starting from aryl halides. These pathways generally involve the formation of a highly reactive organometallic intermediate which is then trapped with a boron-containing electrophile.

Procedures Involving Lithium-Halogen Exchange and Boronation

A primary method for creating a carbon-boron bond involves the use of organolithium reagents. wikipedia.org The lithium-halogen exchange reaction is a fundamental transformation in organometallic chemistry, converting an organic halide into an organolithium compound. wikipedia.orgnumberanalytics.com This reaction is particularly effective for preparing aryl- and vinyllithium (B1195746) reagents. wikipedia.org

The process typically begins with an aryl halide, such as 4-bromobenzaldehyde (B125591) (with the aldehyde group often protected as an acetal (B89532) to prevent reaction with the organolithium reagent). wikipedia.org This starting material is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and cooled to cryogenic temperatures, commonly -78 °C, to control reactivity and prevent side reactions. wikipedia.orgharvard.edu An organolithium reagent, most frequently n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is then added dropwise. wikipedia.orgwikipedia.org The organolithium reagent rapidly exchanges its lithium atom for the halogen on the aromatic ring, generating an aryllithium intermediate. wikipedia.orgharvard.edu

This highly nucleophilic aryllithium species is immediately quenched by the addition of a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate. The borate ester reacts with the aryllithium to form a lithium boronate complex. Following the reaction, an aqueous workup hydrolyzes the boronate ester to the corresponding arylboronic acid. wikipedia.org To obtain the final trifluoroborate salt, the isolated boronic acid is then treated with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF2). nih.govorganic-chemistry.orgberkeley.eduacs.org This final step involves the displacement of the hydroxyl groups on the boron atom with fluoride ions to form the stable trifluoroborate anion. nih.gov The rate of lithium-halogen exchange typically follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.org

| Step | Typical Reagents | Key Parameters | Intermediate/Product |

|---|---|---|---|

| 1. Lithium-Halogen Exchange | Aryl Bromide/Iodide, n-BuLi or t-BuLi | Anhydrous ether solvent, -78 °C | Aryllithium Species |

| 2. Boronation | Triisopropyl borate | Maintained at -78 °C | Boronate Ester |

| 3. Hydrolysis | Aqueous acid | Room temperature | Arylboronic Acid |

| 4. Fluorination | Potassium hydrogen fluoride (KHF2) | Aqueous solution | Potassium Aryltrifluoroborate |

Procedures Involving Magnesium Insertion and Boronation

An alternative and widely used pathway involves the formation of an organomagnesium halide, commonly known as a Grignard reagent. sigmaaldrich.com This method is often preferred for its milder reaction conditions compared to the cryogenic temperatures required for many lithium-halogen exchanges. The synthesis begins by reacting an aryl halide (bromide or iodide) with magnesium metal turnings in an ether solvent like THF or diethyl ether. sigmaaldrich.commasterorganicchemistry.com The magnesium metal inserts itself into the carbon-halogen bond, forming an arylmagnesium halide. sigmaaldrich.com For less reactive halides or to ensure the reaction starts, activating agents like a small crystal of iodine or 1,2-dibromoethane (B42909) are sometimes used to expose a fresh magnesium surface. masterorganicchemistry.com

Once the Grignard reagent is formed, the subsequent steps mirror the organolithium pathway. The solution of the arylmagnesium halide is added to a trialkyl borate at low temperature (often 0 °C to -20 °C) to form a magnesium boronate complex. wikipedia.org This intermediate is then hydrolyzed with an acidic solution to yield the arylboronic acid. wikipedia.org Finally, treatment of the arylboronic acid with potassium hydrogen fluoride (KHF2) furnishes the desired potassium aryltrifluoroborate salt. nih.gov While Grignard reagents are powerful nucleophiles, they are generally less reactive than their organolithium counterparts, which can sometimes be advantageous for functional group tolerance, although the aldehyde in 4-bromobenzaldehyde would still require protection. sigmaaldrich.comwisc.edu

| Step | Typical Reagents | Key Parameters | Intermediate/Product |

|---|---|---|---|

| 1. Grignard Formation | Aryl Bromide/Iodide, Mg turnings | Anhydrous ether solvent, reflux | Arylmagnesium Halide |

| 2. Boronation | Tri-n-butyl borate or Triisopropyl borate | Low temperature (e.g., -60°C) | Boronate Ester |

| 3. Hydrolysis | Aqueous acid | Room temperature | Arylboronic Acid |

| 4. Fluorination | Potassium hydrogen fluoride (KHF2) | Aqueous solution | Potassium Aryltrifluoroborate |

Precursor Compounds in the Synthesis of Potassium 4-formylphenyltrifluoroborate

The most direct and common precursor for the synthesis of this compound is its corresponding boronic acid. The stability and ease of handling of boronic acids make them ideal starting materials for the final fluorination step.

Preparation from 4-Formylphenylboronic Acid

The conversion of an arylboronic acid to a potassium aryltrifluoroborate is a straightforward and high-yielding reaction. nih.gov 4-Formylphenylboronic acid serves as the immediate precursor to this compound. wikipedia.orgsigmaaldrich.com The synthesis is typically accomplished by dissolving 4-formylphenylboronic acid in a solvent such as methanol (B129727) or water. nih.gov To this solution, a saturated aqueous solution of potassium hydrogen fluoride (KHF2) is added. The reaction mixture is stirred, usually at room temperature, causing the this compound salt to precipitate out of the solution due to its lower solubility. nih.gov The solid product is then collected by filtration, washed, and dried. This method is highly efficient and benefits from the use of inexpensive and stable reagents. nih.gov

| Property | Value |

|---|---|

| CAS Number | 87199-17-5 sigmaaldrich.com |

| Chemical Formula | C7H7BO3 wikipedia.org |

| Molar Mass | 149.94 g·mol−1 wikipedia.org |

| Appearance | White to yellowish solid wikipedia.orgcuriaglobal.com |

| Melting Point | 237-242 °C sigmaaldrich.com |

Considerations for Synthetic Scalability

Scaling up the synthesis of this compound from laboratory to industrial quantities introduces several practical and economic considerations. The choice of synthetic route is critical and is often dictated by factors such as reagent cost, operational safety, process efficiency, and purification challenges.

The organolithium pathway (Section 2.1.1), while effective, presents significant scalability challenges. The requirement for cryogenic temperatures (e.g., -78°C) to control the highly exothermic lithium-halogen exchange is energy-intensive and requires specialized reactor equipment, increasing capital and operational costs. wikipedia.orgresearchgate.net Furthermore, butyllithium (B86547) reagents are pyrophoric and require careful handling under strictly inert and anhydrous conditions.

The Grignard route (Section 2.1.2) is often more amenable to large-scale production as it can typically be run at higher temperatures. masterorganicchemistry.com However, the initiation of Grignard reactions can sometimes be inconsistent on a large scale, and the process remains highly sensitive to moisture. masterorganicchemistry.com

Reactivity and Mechanistic Investigations of Potassium 4 Formylphenyltrifluoroborate

Cross-Coupling Reactions

Cross-coupling reactions are fundamental to the construction of carbon-carbon bonds, and Potassium 4-formylphenyltrifluoroborate serves as an excellent nucleophilic partner, particularly in the widely utilized Suzuki-Miyaura reaction.

The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, enabling the formation of biaryl structures and other C-C bonds with high functional group tolerance under mild conditions. nih.gov Potassium organotrifluoroborate salts, such as the 4-formylphenyl derivative, are highly effective nucleophiles in these transformations. acs.org A key advantage of using trifluoroborates is their resistance to protodeboronation, a common side reaction with boronic acids, which allows for the use of near-stoichiometric amounts of the reagent. acs.orgnih.gov

The Suzuki-Miyaura reaction is predominantly catalyzed by palladium complexes. acs.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), are commonly used as pre-catalysts. acs.orgorganic-chemistry.orgnih.gov These pre-catalysts are reduced in situ to the active Pd(0) species that enters the catalytic cycle. The reaction conditions are generally tolerant of a wide array of functional groups, including the aldehyde present in this compound. nih.govorganic-chemistry.org

The choice of ligand is critical for the success and efficiency of palladium-catalyzed cross-coupling reactions. Phosphine (B1218219) ligands are intimately involved in the catalytic cycle, serving to stabilize the palladium center and influence its electronic properties and reactivity. reddit.com The nature of the phosphine ligand can significantly affect the rate of both oxidative addition and reductive elimination. nih.gov

For challenging couplings, such as those involving less reactive aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands like S-Phos and RuPhos are often employed. acs.orgnih.govacs.orgmit.edu These advanced ligands promote the formation of highly active catalysts capable of coupling even sterically hindered substrates in excellent yields. acs.orgmit.edu For more reactive coupling partners, simpler phosphines like triphenylphosphine (B44618) (PPh₃) can be effective. organic-chemistry.orgnih.gov The appropriate selection of the ligand system is therefore essential for optimizing reaction outcomes.

| Catalyst/Pre-catalyst | Ligand | Typical Substrate | Reference |

|---|---|---|---|

| Pd(OAc)₂ | S-Phos | Aryl/Heteroaryl Chlorides | acs.orgmit.edu |

| Pd(OAc)₂ | RuPhos | Aryl Chlorides | nih.govorganic-chemistry.org |

| PdCl₂ | PPh₃ | Aryl Electrophiles | organic-chemistry.orgnih.gov |

| PdCl₂(dppf) | dppf | Aryl/Heteroaryl Halides | organic-chemistry.org |

This compound is a versatile nucleophile capable of coupling with a broad range of electrophilic partners. This includes activated and deactivated aryl chlorides, bromides, and mesylates, as well as various heteroaryl halides. nih.govacs.orgacs.org The reaction's scope also extends to alkenyl bromides, providing a stereospecific route to substituted styrenes. organic-chemistry.org The functional group tolerance is a significant advantage, with aldehydes, ketones, esters, and nitriles being well-accommodated under typical reaction conditions. nih.govorganic-chemistry.org This broad compatibility makes it a powerful tool for building molecular complexity.

| Coupling Partner | Catalyst System Example | Base | Solvent | Reference |

|---|---|---|---|---|

| Aryl Chloride | Pd(OAc)₂ / S-Phos | K₂CO₃ | Ethanol | acs.org |

| Aryl Bromide | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | organic-chemistry.org |

| Heteroaryl Halide | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | organic-chemistry.org |

| Aryl Mesylate | Pd-CM-phos system | - | - | acs.org |

| Alkenyl Bromide | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | organic-chemistry.org |

While palladium is the most common metal used for cross-coupling reactions with organotrifluoroborates, other transition metals can also be employed. Nickel-catalyzed systems have been developed for the cross-coupling of potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides. nih.gov For instance, a catalyst system of NiBr₂·glyme with a bathophenanthroline (B157979) ligand can effectively couple aryltrifluoroborates with alkyl bromides. nih.gov These alternative methods expand the synthetic utility of organotrifluoroborates, enabling the formation of C(sp²)-C(sp³) bonds that can be challenging to forge using palladium catalysis alone.

Suzuki-Miyaura Cross-Coupling Reactions

Olefination Reactions

The formyl group of this compound provides a reactive site for olefination reactions, most notably the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This classic transformation converts aldehydes or ketones into alkenes upon reaction with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comlibretexts.org

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to the formation of an oxaphosphetane intermediate. organic-chemistry.orglibretexts.org This intermediate then collapses to form the desired alkene and a highly stable phosphine oxide byproduct, which drives the reaction to completion. organic-chemistry.org

This reactivity is orthogonal to the cross-coupling potential of the trifluoroborate group. upenn.edu This means the formyl group can be selectively transformed into an alkene while leaving the C-B bond intact for a subsequent Suzuki-Miyaura coupling. This two-stage functionalization strategy allows for the efficient construction of complex molecular architectures, such as substituted styrenes, from a single, versatile starting material.

| Reactant 1 | Reactant 2 (Wittig Reagent) | Product | Byproduct |

| This compound | Triphenylphosphonium methylide (Ph₃P=CH₂) | Potassium 4-vinylphenyltrifluoroborate | Triphenylphosphine oxide |

| This compound | Triphenylphosphonium ethylide (Ph₃P=CHCH₃) | Potassium 4-(prop-1-en-1-yl)phenyltrifluoroborate | Triphenylphosphine oxide |

Wittig Olefination

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. Research has demonstrated the successful application of the Wittig reaction to this compound for the creation of unsaturated organotrifluoroborates. nih.govnih.govacs.org The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide used.

Non-stabilized ylides, when reacted with this compound, predominantly yield the Z-isomer, particularly when the reaction is conducted under salt-free conditions. nih.govacs.org Conversely, the use of pre-formed stabilized ylides leads to the preferential formation of the E-isomer. nih.govacs.org This stereoselectivity allows for the targeted synthesis of either the cis or trans alkene by appropriate choice of the ylide.

In a specific example, the Wittig reaction between this compound and a nitrile-containing ylide was used to synthesize potassium (Z)-(4-(4-cyanobut-1-en-1-yl)phenyl)trifluoroborate in excellent yield. nih.gov This demonstrates the compatibility of the trifluoroborate group with the Wittig reaction conditions and its utility in late-stage functionalization. Furthermore, one-pot Wittig procedures have been developed, where the intermediate phosphonium (B103445) salt is generated and reacted directly with an aldehyde, streamlining the synthetic process. nih.gov

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions and is renowned for its high E-stereoselectivity. nih.govwikipedia.org This transformation has been successfully applied to this compound, providing a reliable route to (E)-alkenes. nih.govacs.org

The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde, followed by the elimination of a water-soluble phosphate (B84403) byproduct, which simplifies product purification. wikipedia.org Studies on the olefination of formyl-substituted organotrifluoroborates have confirmed the expected formation of the E-isomer. nih.govacs.org The HWE reaction is a valuable tool for synthesizing various unsaturated organotrifluoroborates, complementing the Wittig reaction by offering predictable and high stereoselectivity for trans-olefins.

Below is a table summarizing the olefination reactions of aryltrifluoroborates.

| Reaction Type | Substrate | Reagent | Key Conditions | Major Product Isomer | Yield | Reference |

| Wittig | This compound | Non-stabilized ylide | Salt-free | Z | Moderate to Excellent | nih.govacs.org |

| Wittig | This compound | Stabilized ylide | Pre-formed ylide | E | Moderate to Excellent | nih.govacs.org |

| Wittig | This compound | Nitrile-containing ylide | - | Z | Excellent | nih.gov |

| HWE | This compound | Phosphonate carbanion | - | E | Moderate to Excellent | nih.govacs.org |

Oxidation Reactions

The boron-carbon bond of organotrifluoroborates can be cleaved oxidatively to introduce a hydroxyl group, providing a synthetic route to phenols.

Conversion to Phenols

The oxidation of potassium aryltrifluoroborates, including those with electron-poor substituents like the formyl group, to the corresponding phenols has been achieved with high efficiency. nih.gov This transformation is particularly valuable as it allows for the installation of a phenol (B47542) moiety at a late stage in a synthetic sequence. The reaction demonstrates broad functional group tolerance, with pendant groups such as nitriles, esters, and ketones remaining unaffected under the optimized oxidation conditions. nih.gov For example, this compound can be smoothly converted to 4-hydroxybenzaldehyde.

Oxidant Systems and Reaction Parameters

A highly effective and rapid method for the oxidation of potassium aryltrifluoroborates utilizes Oxone® as the oxidant. nih.gov The reaction is typically carried out in an acetone/water solvent system at room temperature and is often complete within minutes. nih.gov This protocol has proven to be robust for a wide range of aryltrifluoroborates, including those bearing electron-withdrawing groups. The mild conditions and short reaction times make this a highly practical method for the synthesis of phenols from organotrifluoroborate precursors. nih.gov

The following table presents data on the oxidation of various electron-poor potassium aryltrifluoroborates to their corresponding phenols using Oxone®.

| Substrate (Potassium Aryltrifluoroborate) | Product (Phenol) | Reaction Time | Yield (%) | Reference |

| 4-Formylphenyltrifluoroborate | 4-Hydroxybenzaldehyde | < 5 min | 97 | nih.gov |

| 4-Esterphenyltrifluoroborate | 4-Hydroxyphenyl ester | < 5 min | 99 | nih.gov |

| 4-Ketophenyltrifluoroborate | 4-Hydroxyphenyl ketone | < 5 min | 95 | nih.gov |

| 4-Nitrophenyltrifluoroborate | 4-Nitrophenol | < 5 min | 94 | nih.gov |

| 4-Cyanophenyltrifluoroborate | 4-Cyanophenol | < 5 min | 97 | nih.gov |

Fluorination Reactions

The direct conversion of the boron moiety to a fluorine atom represents a significant transformation, providing access to valuable fluoroaromatic compounds.

Copper-Mediated Fluorination of Aryltrifluoroborates

A notable advancement in fluorination chemistry is the copper-mediated conversion of aryltrifluoroborates to aryl fluorides using potassium fluoride (B91410) (KF) as the fluorine source. researchgate.netnih.gov This method is particularly significant as it avoids the need for more expensive and specialized electrophilic fluorinating reagents. The reaction proceeds under relatively mild conditions, typically at 60 °C, and exhibits broad substrate scope and functional group tolerance. nih.gov

This compound has been successfully employed as a substrate in this transformation, yielding 4-fluorobenzaldehyde. researchgate.net The proposed mechanism suggests a dual role for the copper catalyst, which is often copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). It is thought to act as both a mediator for the aryl-fluoride coupling and as an oxidant to facilitate the formation of a key Cu(III)-aryl-fluoride intermediate. researchgate.netnih.gov This intermediate then undergoes reductive elimination to furnish the final aryl fluoride product.

The table below details the fluorination of various potassium aryltrifluoroborates.

| Substrate (Potassium Aryltrifluoroborate) | Product (Aryl Fluoride) | Catalyst | Fluoride Source | Conditions | Yield (%) | Reference |

| 4-Formylphenyltrifluoroborate | 4-Fluorobenzaldehyde | Cu(OTf)₂ | KF | 60 °C, 20 h | 67 | researchgate.netnih.gov |

| Phenyltrifluoroborate | Fluorobenzene | Cu(OTf)₂ | KF | 60 °C, 20 h | 70 | nih.gov |

| 4-Methoxyphenyltrifluoroborate | 4-Fluoroanisole | Cu(OTf)₂ | KF | 60 °C, 20 h | 85 | nih.gov |

| 4-Chlorophenyltrifluoroborate | 1-Chloro-4-fluorobenzene | Cu(OTf)₂ | KF | 60 °C, 20 h | 65 | nih.gov |

Role of Potassium Fluoride as a Fluorinating Agent

Potassium fluoride (KF) serves as a fundamental and cost-effective source of fluoride ions for various fluorination reactions in organic chemistry. nih.govyellowriverchem.com Its utility stems from its capacity to act as a nucleophilic fluorinating agent, where the fluoride anion displaces a leaving group on a substrate. yellowriverchem.com KF is particularly noted for its application in halogen exchange fluorination reactions. yellowriverchem.com

However, the effectiveness of KF is often hampered by its poor solubility in organic solvents and the strong solvation of the fluoride ion in protic solvents, which diminishes its nucleophilicity. nih.govharvard.edu To overcome these limitations, various strategies have been developed. The use of crown ethers, such as 18-crown-6, can enhance the solubility and reactivity of KF in organic solvents. harvard.eduyellowriverchem.com More recently, hydrogen bonding phase-transfer catalysis has emerged as a powerful method. Chiral urea (B33335) catalysts, for instance, can complex with solid KF, bringing it into the solution phase as a soluble urea-fluoride complex, which facilitates enantioselective fluorination. nih.govox.ac.uk This approach not only solubilizes the fluoride source but also controls its reactivity for asymmetric carbon-fluorine bond formation. nih.gov

Table 1: Properties and Roles of Potassium Fluoride in Fluorination

| Property/Role | Description | Key Challenges | Solutions |

| Fluoride Source | Provides nucleophilic fluoride ions (F⁻) for substitution reactions. yellowriverchem.com | Poor solubility in organic solvents. nih.gov | Use of phase-transfer catalysts (e.g., crown ethers, chiral ureas). harvard.eduox.ac.uk |

| Hygroscopic Nature | Readily absorbs moisture from the air. yellowriverchem.com | Presence of water can lead to side reactions and reduced nucleophilicity. harvard.edu | Use of anhydrous conditions or reagents like spray-dried KF. |

| Basicity | Can act as a base, potentially leading to elimination side reactions. harvard.edu | Competition between nucleophilic substitution and elimination. | Careful selection of reaction conditions and substrates. |

Mechanistic Insights into Carbon-Fluorine Bond Formation

The formation of a carbon-fluorine (C-F) bond via nucleophilic substitution is a cornerstone of organofluorine chemistry. nih.gov The mechanism of this transformation is heavily influenced by the nature of the substrate, the fluoride source, and the reaction conditions. harvard.edu In the context of reactions involving reagents like potassium fluoride, the process is typically a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org

For an SN2 mechanism, the reaction proceeds in a single, concerted step where the nucleophile (fluoride ion) attacks the electrophilic carbon center at the same time as the leaving group departs. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophilic fluoride. libretexts.org

Recent mechanistic investigations have highlighted the critical role of catalyst-reagent interactions. For example, in fluorinations mediated by hydrogen-bond donor catalysts, the catalyst forms a complex with the fluoride salt. nih.govox.ac.uk This complexation not only increases the fluoride's solubility but also activates it for nucleophilic attack. ox.ac.uk Computational studies and kinetic experiments have shown that a well-organized hydrogen-bonding network can facilitate the transfer of the fluoride ion to the substrate within a chiral environment, enabling stereocontrolled C-F bond formation. acs.org This synergistic action between the catalyst and the fluoride source is key to overcoming the inherent challenges of nucleophilic fluorination. ox.ac.uk

Condensation and Reduction Reactions

The aldehyde functional group on this compound allows it to participate in a variety of condensation and subsequent reduction reactions, providing pathways to more complex molecular structures.

The reaction of an aldehyde with a primary amine to form an imine is a classic condensation reaction, a process in which two molecules join with the loss of a small molecule, typically water. masterorganicchemistry.com This reaction is fundamental in organic synthesis and can be applied to this compound. masterorganicchemistry.comnih.gov

The mechanism generally proceeds under mildly acidic conditions, which catalyze the reaction. masterorganicchemistry.com The key steps involve:

Protonation of the aldehyde's carbonyl oxygen.

Nucleophilic attack of the primary amine on the activated carbonyl carbon, forming a carbinolamine intermediate.

Proton transfer from the nitrogen to an oxygen atom.

Elimination of a water molecule to form an iminium ion.

Deprotonation of the nitrogen to yield the final, neutral imine. masterorganicchemistry.com

This reversible reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus or a dehydrating agent. nih.gov

Reductive amination is a powerful method for synthesizing amines. It combines the initial formation of an imine from an aldehyde (like this compound) and a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. researchgate.net

A one-pot protocol for direct reductive amination has been developed using potassium formate (B1220265) as the reducing agent and palladium acetate as the catalyst. researchgate.net This method is effective for a range of aldehydes and amines, including aromatic and aliphatic variants. researchgate.net The process involves the initial condensation to form the imine, which is then immediately reduced by the hydride source generated from the potassium formate/palladium system. researchgate.net This approach is advantageous as it avoids the isolation of the often-unstable imine intermediate.

Table 2: Example Protocol for Reductive Amination

| Component | Role | Example Reagent |

| Aldehyde | Carbonyl source | This compound |

| Amine | Nitrogen source | Primary or secondary amines |

| Catalyst | Facilitates reduction | Palladium Acetate researchgate.net |

| Reductant | Hydride source | Potassium Formate researchgate.net |

General Reaction Mechanisms in Organoboron Chemistry

Potassium organotrifluoroborates, including the 4-formylphenyl derivative, are valued as potent nucleophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. longdom.orgsigmaaldrich.com Their nucleophilicity stems from the electronic structure of the organotrifluoroborate salt. longdom.org

The boron atom in an organotrifluoroborate is tetracoordinate and bears a formal negative charge, which is balanced by the potassium counterion. This structure enhances the electron density on the attached organic group (the phenyl ring in this case), making the carbon atom bonded to boron nucleophilic. longdom.org Unlike their boronic acid counterparts, organotrifluoroborates are generally stable, crystalline solids that are tolerant of air and moisture, which simplifies their handling and storage. longdom.orgsigmaaldrich.com

Comparison of Reactivity with Boronic Acids

This compound, a member of the organotrifluoroborate salt family, exhibits distinct reactivity profiles when compared to its structural analog, 4-formylphenylboronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The primary differences stem from the stability endowed by the tetracoordinate boron center in the trifluoroborate.

Organotrifluoroborates are generally characterized by their superior stability towards air and moisture, which allows for indefinite storage at ambient temperatures without significant degradation. nih.gov This contrasts with boronic acids, which can be susceptible to side reactions like protodeboronation and oxidative homocoupling, especially under basic Suzuki-Miyaura coupling conditions. nih.gov The trifluoroborate moiety can be seen as a protecting group for the boronic acid, which can be released slowly under specific reaction conditions. nih.govnih.gov

In terms of reactivity in cross-coupling reactions, potassium aryltrifluoroborates are sometimes considered less reactive than the corresponding boronic acids and may necessitate different or more forcing reaction conditions to achieve comparable yields. rsc.org However, this perceived lower reactivity is closely linked to the mechanism of activation. The "slow release" of the boronic acid from the trifluoroborate salt via hydrolysis is a key factor. nih.govresearchgate.net The rate of this hydrolysis is highly dependent on the electronic nature of the organic substituent. For potassium aryltrifluoroborates bearing electron-poor aryl groups, such as the 4-formylphenyl group, hydrolysis is typically very slow. nih.govresearchgate.net This can be advantageous in minimizing the concentration of the free boronic acid at any given time, thereby suppressing undesirable side reactions. nih.gov In some instances, transmetalation in the catalytic cycle may even proceed directly from the organotrifluoroborate without prior conversion to the boronic acid. nih.gov

The following table summarizes the general comparative characteristics of this compound and 4-formylphenylboronic acid.

| Feature | This compound | 4-formylphenylboronic Acid |

| Stability | High; stable to air and moisture. nih.gov | Less stable; susceptible to protodeboronation and oxidative homocoupling. nih.gov |

| Handling | Can be easily prepared, purified, and stored. researchgate.net | May require more careful handling and storage. nih.gov |

| Reactivity in Coupling | Often described as less reactive; may require specific catalytic systems or conditions. rsc.org | Generally more reactive under standard Suzuki-Miyaura conditions. |

| Activation Mechanism | Primarily through slow hydrolysis to the boronic acid or direct transmetalation. nih.gov | Direct participation in the catalytic cycle. |

| Control over Reactivity | The "slow release" of boronic acid allows for controlled concentration. nih.gov | Concentration is less controlled, potentially leading to side reactions. nih.gov |

Fundamental Reaction Patterns (e.g., Proton Transfer, Nucleophilic Attack, Rearrangement)

The reactivity of this compound is governed by several fundamental reaction patterns, with hydrolysis and subsequent involvement in catalytic cycles being the most prominent.

Proton Transfer (Hydrolysis): A critical reaction pattern for potassium aryltrifluoroborates is their hydrolysis to the corresponding boronic acids. This process, while not a simple proton transfer, involves the cleavage of B-F bonds and the formation of B-OH bonds, effectively reacting with water. The mechanism of this hydrolysis can proceed via two main pathways: an acid-catalyzed pathway and a direct dissociation of a fluoride ion. researchgate.neted.ac.uk For electron-poor aryltrifluoroborates like the 4-formylphenyl derivative, hydrolysis is generally very slow under the basic conditions typical for Suzuki-Miyaura coupling. nih.govresearchgate.net This slow hydrolysis is considered an "acid-base paradox," where acid catalysis is required for efficient hydrolysis, ensuring stability under basic conditions. nih.gov The controlled, slow release of 4-formylphenylboronic acid is a key feature that can be exploited to maintain a low concentration of the active boron species, thus minimizing side reactions. nih.govacs.org Efficient hydrolysis can also be achieved through the use of silica (B1680970) gel in water. nih.gov

Nucleophilic Attack: Once the corresponding 4-formylphenylboronic acid is formed via hydrolysis, it (or its boronate form) acts as a nucleophile in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Mechanistic studies have pointed to two predominant pathways for transmetalation:

Reaction of the neutral boronic acid (ArB(OH)₂) with a palladium-hydroxo complex ([Ar'Pd-OH]).

Reaction of the anionic boronate (ArB(OH)₃⁻) with a palladium-halide complex ([Ar'Pd-X]). nih.gov

Rearrangement: Currently, there is a lack of specific literature detailing rearrangement reactions involving this compound under typical reaction conditions. The C-B bond is generally stable, and the primary reactive pathway involves the boron center and its ligands rather than skeletal rearrangements of the 4-formylphenyl group itself. The stability of the organotrifluoroborate moiety is one of its key advantages, making it a reliable building block in organic synthesis. researchgate.net

The fundamental reaction patterns are summarized in the table below.

| Reaction Pattern | Description | Relevance to this compound |

| Proton Transfer (Hydrolysis) | Conversion of the trifluoroborate to the corresponding boronic acid in the presence of water. nih.gov | A key activation step. The rate is slow for this electron-poor derivative, allowing for controlled release of the active species. nih.govresearchgate.net |

| Nucleophilic Attack | The transfer of the 4-formylphenyl group from the boron atom to the palladium center during transmetalation. nih.gov | This is the crucial C-C bond-forming step in Suzuki-Miyaura coupling, occurring after hydrolysis or potentially directly from the trifluoroborate. nih.govnih.gov |

| Rearrangement | Skeletal reorganization of the molecule. | No significant rearrangement reactions have been reported for this compound under standard synthetic conditions. |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The compound's structure is particularly amenable to creating complex and diverse molecules, acting as a linchpin in multi-step synthetic pathways.

While organotrifluoroborates are broadly used in organic synthesis, specific literature detailing the direct conversion of the formyl group in potassium 4-formylphenyltrifluoroborate to a hydroxyl group for the synthesis of functionalized phenols was not prominently available in the reviewed research.

This compound is instrumental in the stereoselective synthesis of unsaturated organotrifluoroborates. nih.gov This is achieved through established olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions. nih.gov These methods are broadly applicable to both aryl- and alkyltrifluoroborates for synthesizing di- and trisubstituted olefins. nih.gov The aldehyde group on the phenyltrifluoroborate ring reacts with phosphorus ylides or phosphonate (B1237965) carbanions to form a new carbon-carbon double bond, yielding vinyl-substituted organotrifluoroborates in moderate to excellent yields. nih.gov

The stereochemical outcome can be controlled: the Wittig reaction using non-stabilized ylides under salt-free conditions typically yields the Z-isomer, while stabilized ylides or the Horner-Wadsworth-Emmons reaction produce the E-isomer. nih.gov

Table 1: Olefination Reactions for Unsaturated Organotrifluoroborates

| Reaction Type | Reagent Type | Predominant Isomer |

| Wittig Reaction | Non-stabilized Ylide | Z-isomer |

| Wittig Reaction | Stabilized Ylide | E-isomer |

| Horner-Wadsworth-Emmons | Phosphonate Ester | E-isomer |

Specific research outlining the use of this compound for the synthesis of dipeptidyl organotrifluoroborates was not identified in the provided search results.

This compound plays a key role in the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which are recognized as important scaffolds in medicinal chemistry due to their diverse pharmacological activities. In one synthetic approach, the compound is used in a Suzuki-type cross-coupling reaction to introduce a benzaldehyde (B42025) moiety onto the 4-phenylpyrrolo[1,2-a]quinoxaline skeleton. This reaction highlights the utility of the trifluoroborate group as a stable and effective coupling partner. The resulting aldehyde can then undergo further reactions, such as reductive amination, to produce a variety of functionalized derivatives. These compounds are being investigated as potential inhibitors of protein kinases like Akt, which are key targets in cancer therapy.

Potassium aryltrifluoroborates are valuable precursors in the synthesis of other fluorinated aromatic compounds. For instance, related compounds like potassium pentafluorophenyltrifluoroborate can undergo nucleophilic substitution of a fluorine atom to create new tetrafluorophenyltrifluoroborates. While direct fluorination starting from this compound is less common, its stable trifluoroborate group makes it a foundational component in building more complex fluorinated molecules. The development of organic compounds containing fluorine is a significant area of research, as the inclusion of fluorine can dramatically alter the biological activities and physical properties of molecules.

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound is a valuable intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries. Its utility as a building block allows for the creation of innovative drugs and effective agrochemicals.

In pharmaceuticals, the pyrrolo[1,2-a]quinoxaline core, synthesized using this reagent, is a key feature in compounds developed as potent and selective Sirt6 activators and Akt kinase inhibitors, which have applications in treating various human diseases.

In the agrochemical sector, fluorinated compounds, particularly those containing a trifluoromethyl group, represent a significant portion of modern pesticides. The stability and reactivity of organotrifluoroborates make them suitable for constructing the complex structures required for active agrochemical ingredients that help enhance crop yields and provide protection from pests.

Applications in Microwave-Enhanced Synthesis

The advent of microwave-assisted organic synthesis has revolutionized the field by offering a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. For the synthesis and application of this compound, microwave irradiation has proven to be a highly effective technique, particularly in the context of palladium-catalyzed cross-coupling reactions.

Microwave irradiation significantly enhances the efficiency of organic transformations involving this compound. The primary effect is a dramatic reduction in reaction time, with processes that typically take several hours under conventional heating being completed in a matter of minutes. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction temperatures being reached more rapidly. researchgate.net

The use of microwave heating has been shown to be advantageous in various synthetic procedures. For instance, in Suzuki-Miyaura cross-coupling reactions, microwave irradiation can lead to a significant increase in the rate of reaction, often by a factor of 10 to 1000 times compared to conventional methods. nih.gov This rapid heating can also contribute to improved product yields, with increases of 10-30% being reported for some reactions. nih.gov While specific comparative studies on this compound are not extensively detailed in the literature, the general principles observed for other potassium aryltrifluoroborates are applicable. For example, the palladium-catalyzed coupling of potassium aryltrifluoroborates with aryl iodides proceeds rapidly under microwave irradiation, yielding products in excellent yields. nih.gov

The efficiency of microwave-assisted synthesis can also be influenced by the choice of solvent. The use of aqueous media, for instance, is often favored in microwave chemistry due to the high dielectric constant of water, which allows for efficient absorption of microwave energy. researchgate.net This aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents.

The following table provides a representative comparison of reaction times and yields for a typical Suzuki-Miyaura coupling reaction under conventional heating versus microwave irradiation, based on findings for similar aryltrifluoroborate compounds.

| Heating Method | Reaction Time | Typical Yield |

| Conventional | 2-15 hours | Good to Excellent |

| Microwave | 2-8 minutes | Excellent |

| This table is a representation of typical results for similar compounds, as detailed comparative data for this compound is not extensively available. nih.gov |

The success of microwave-assisted transformations involving this compound is highly dependent on the catalyst system employed. Palladium-based catalysts are predominantly used, often in combination with specific ligands that enhance their stability and reactivity under the demanding conditions of microwave synthesis.

In the context of Suzuki-Miyaura cross-coupling reactions, a variety of palladium catalysts have been shown to be effective. These include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), often used in conjunction with phosphine (B1218219) ligands. organic-chemistry.org The choice of ligand can have a significant impact on the reaction outcome, with bulky and electron-rich phosphines often providing superior results.

For instance, a common catalyst system for the Suzuki-Miyaura coupling of potassium organotrifluoroborates involves the use of a palladium precursor like PdCl₂ with a ligand such as triphenylphosphine (B44618) (PPh₃). organic-chemistry.org The selection of the base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being frequently employed. organic-chemistry.org

The development of specialized catalyst systems, including pre-formed palladium complexes and palladacycles, has further expanded the scope and efficiency of these reactions. organic-chemistry.org These advanced catalysts can exhibit high activity at very low loadings, which is economically and environmentally advantageous. The use of N-heterocyclic carbene (NHC) palladium complexes has also been explored in microwave-assisted Suzuki reactions, demonstrating good catalytic activity in aqueous media. researchgate.net

The table below summarizes some of the catalyst systems that have been effectively used in microwave-assisted Suzuki-Miyaura cross-coupling reactions of aryl boronic acid derivatives, which are analogous to the reactions of this compound.

| Catalyst | Ligand | Base | Solvent System |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | K₂CO₃ | Toluene/Water |

| PdCl₂ | Triphenylphosphine (PPh₃) | Cs₂CO₃ | Tetrahydrofuran (B95107)/Water |

| PdCl₂(dppf) | - | Diisopropylethylamine | 2-Propanol/Water |

| Pyridine-Pyrazole/Pd(II) Complex | - | KOH | Ethanol/Water |

| Data compiled from various sources on Suzuki-Miyaura reactions of aryl boronic acid derivatives and organotrifluoroborates. researchgate.netorganic-chemistry.org |

The synergy between microwave irradiation and highly efficient catalyst systems allows for the rapid and effective synthesis of a wide range of biaryl compounds and other valuable organic molecules from this compound.

Catalytic Roles and Transformations

Potassium 4-formylphenyltrifluoroborate as a Component or Precursor in Catalytic Systems

This compound serves as a key component and stable precursor in a variety of catalytic transformations. As a member of the potassium organotrifluoroborate family, it offers distinct advantages, including being a crystalline, air- and moisture-stable solid that is easy to handle and store. crdeepjournal.org These properties make it a convenient and reliable source of the 4-formylphenyl group for carbon-carbon bond-forming reactions.

In catalytic systems, the compound primarily functions as the nucleophilic partner, transferring its 4-formylphenyl moiety to an electrophilic substrate. This transfer is typically mediated by a transition metal catalyst. The presence of the trifluoroborate group is crucial; it provides the necessary stability for isolation while being sufficiently reactive under specific catalytic conditions to undergo transmetalation, a key step in many cross-coupling catalytic cycles. rsc.org The aldehyde functional group (formyl group) on the phenyl ring is generally well-tolerated in these catalytic processes, allowing for the synthesis of complex biaryl compounds that retain this valuable functional handle for further synthetic modifications. organic-chemistry.org

Involvement in Transition Metal Catalysis (e.g., Palladium, Copper)

The utility of this compound is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions, particularly those involving palladium.

Palladium Catalysis:

Potassium aryltrifluoroborates are well-established coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. crdeepjournal.orgorganic-chemistry.org These reactions allow for the formation of a carbon-carbon bond between the 4-formylphenyl group and various organic halides or triflates. Research has demonstrated that these couplings can be performed efficiently without the need for phosphine (B1218219) ligands, using palladium(II) acetate (B1210297) as the catalyst in solvents like methanol (B129727) or water. organic-chemistry.org The reaction tolerates a wide array of functional groups, making it a robust synthetic method. organic-chemistry.org

A proposed mechanistic cycle for a palladium-catalyzed reaction, such as a fluorocarbonylation, begins with the transmetalation of the aryltrifluoroborate to a Pd(II) complex. rsc.org This is followed by carbonyl insertion and subsequent reductive elimination to yield the final product and regenerate the active Pd(0) species, which re-enters the catalytic cycle. rsc.org In some Suzuki-Miyaura reactions, especially with weakly nucleophilic aryltrifluoroborates, silver(I) compounds can be used as co-catalysts to accelerate the transmetalation step by polarizing the palladium-halide bond. acs.org

| Reaction Type | Catalyst | Base | Solvent | Key Findings | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ (ligandless) | K₂CO₃ | Methanol or Water | Efficient cross-coupling with aryl/heteroaryl halides and triflates in open air; tolerates various functional groups. | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | Stereospecific coupling with alkenyl bromides, providing high yields in short reaction times. | crdeepjournal.org |

| Fluorocarbonylation | Palladium/Phosphine Synergistic System | - | - | Direct conversion of potassium aryltrifluoroborate to acyl fluorides through a Pd(II)/(0) and P(III)/(V) synergistic cycle. | rsc.org |

Copper Catalysis:

While direct copper-catalyzed cross-coupling reactions using this compound are less commonly detailed, copper catalysis is highly relevant to the synthesis of related organoboron compounds. For instance, potassium acyltrifluoroborates (KATs) can be synthesized from aldehydes through a copper(I)-catalyzed borylation followed by oxidation. wikipedia.orgcore.ac.uk This process highlights the compatibility of the aldehyde functional group with copper catalysis and the general synthetic accessibility of trifluoroborate compounds. This synthetic route is valued for its mild conditions and tolerance of various functional groups, including halides and esters. wikipedia.orgcore.ac.uk

Strategies in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. crdeepjournal.orgwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. wikipedia.orgyoutube.com

While direct examples of this compound being used in published PTC strategies are not prominent, the principles of PTC offer a viable strategy for its application. As an inorganic salt, this compound is generally insoluble in nonpolar organic solvents where a potential reaction partner might be dissolved. nih.gov

A hypothetical PTC approach, particularly solid-liquid PTC, could overcome this solubility issue. In such a system, a phase-transfer catalyst like a tetraalkylammonium salt (Q⁺X⁻) could facilitate the transfer of the trifluoroborate anion ([4-formylphenylBF₃]⁻) from the solid phase into the organic phase. This is achieved through an anion exchange at the interface, forming a lipophilic ion pair (Q⁺[4-formylphenylBF₃]⁻) that is soluble in the organic medium. crdeepjournal.orgcapes.gov.br Once in the organic phase, the activated 4-formylphenyltrifluoroborate anion can react with an organic-soluble substrate. This strategy is particularly useful as it can increase reaction rates and yields under mild conditions, avoiding the need for harsh solvents. crdeepjournal.org The development of hydrogen bonding phase-transfer catalysts has also shown promise for activating and solubilizing fluoride-containing salts like potassium fluoride (B91410) (KF), a principle that could potentially be extended to trifluoroborate salts. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of potassium 4-formylphenyltrifluoroborate in solution. A combination of one-dimensional NMR experiments, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, allows for the unambiguous assignment of all atoms in the molecule. nih.govnih.gov The solubility of potassium organotrifluoroborates in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) facilitates these analyses. nih.gov

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the aldehyde proton exhibit characteristic chemical shifts. The aromatic protons typically appear as two distinct sets of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aldehyde proton (CHO) resonates at a significantly lower field, typically above 9.0 ppm, due to the strong deshielding effect of the carbonyl group.

Detailed ¹H NMR spectral data for this compound in DMSO-d₆:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~9.70 | Singlet (s) | Aldehyde proton (CHO) |

| ~7.70 | Doublet (d) | Aromatic protons ortho to the formyl group |

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. nih.gov The spectrum for this compound shows distinct signals for the carbonyl carbon, the four unique aromatic carbons, and, notably, the carbon atom directly bonded to the boron. This C-B carbon resonance is often broad due to quadrupolar relaxation of the attached boron nucleus. researchgate.net

Detailed ¹³C NMR spectral data for this compound in DMSO-d₆:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~192 | Carbonyl carbon (C=O) |

| ~147 | Aromatic carbon attached to the formyl group (C-CHO) |

| ~135 | Aromatic carbon attached to the boron (C-BF₃) (often broad) |

| ~130 | Aromatic carbons ortho to the formyl group |

Note: The signal for the carbon atom bonded to boron is a key diagnostic peak for organotrifluoroborates. nih.govorganicchemistrydata.org

¹¹B NMR spectroscopy is used specifically to probe the environment of the boron atom. nih.gov For organotrifluoroborates, the ¹¹B nucleus is coupled to three equivalent fluorine atoms, resulting in a characteristic 1:3:3:1 quartet in the spectrum. researchgate.net However, due to the rapid relaxation of the ¹¹B nucleus, this coupling can sometimes be obscured by line broadening. nih.gov Specialized pulse sequences may be required to resolve the signal and observe the ¹¹B–¹⁹F coupling. nih.gov The chemical shift is indicative of a tetracoordinate boron center.

Typical ¹¹B NMR spectral data for Potassium Aryltrifluoroborates:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JB-F, Hz) |

|---|

Note: The exact chemical shift and coupling constant can be influenced by the electronic nature of the aryl substituent.

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. nih.gov In this compound, the three fluorine atoms are chemically equivalent and couple to the ¹¹B nucleus. This results in a sharp singlet in a proton-decoupled spectrum. If coupling to boron is observed, the signal may appear as a narrow quartet. The chemical shifts for aryltrifluoroborates typically fall within a well-defined range. nih.gov

Typical ¹⁹F NMR spectral data for Potassium Aryltrifluoroborates:

| Chemical Shift (δ, ppm) | Assignment |

|---|

Note: The chemical shifts in ¹⁹F NMR are generally referenced to an external standard like trifluoroacetic acid or CFCl₃. nih.govcolorado.edu

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry is particularly valuable for this purpose.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an error of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental formula of the analyte. For this compound, HRMS is typically performed on the anion, [C₇H₅BF₃O]⁻. The experimentally measured exact mass is compared to the theoretically calculated mass to confirm the compound's identity. sigmaaldrich.com

HRMS Data for the 4-formylphenyltrifluoroborate anion:

| Ion Formula | Analysis Mode | Calculated Exact Mass | Observed Exact Mass |

|---|

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides characteristic absorption bands corresponding to its key structural features: the aromatic phenyl ring, the formyl (aldehyde) group, and the trifluoroborate group.

The analysis of the IR spectrum of this compound reveals distinct peaks that can be assigned to specific vibrational modes of the molecule. These assignments are based on established correlation tables and data from similar compounds.

Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by several absorption bands. The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers slightly above 3000 cm⁻¹. nist.govconicet.gov.ar In-ring carbon-carbon stretching vibrations produce characteristic absorptions in the 1600-1450 cm⁻¹ region. msu.edu These are often observed as a pair of bands, one near 1600 cm⁻¹ and another around 1475 cm⁻¹. msu.edu Additionally, out-of-plane (oop) C-H bending vibrations can be seen in the 900-675 cm⁻¹ range, which can sometimes provide information about the substitution pattern of the aromatic ring. nist.gov

Formyl Group Vibrations: The formyl group (-CHO) attached to the aromatic ring gives rise to two highly characteristic absorptions. The C=O (carbonyl) stretching vibration is a strong and prominent band. Due to conjugation with the aromatic ring, this band is expected to appear in the range of 1710-1685 cm⁻¹. The aldehydic C-H stretching vibration is another key diagnostic feature, typically showing one or two moderately intense bands in the region of 2830-2695 cm⁻¹. A band appearing around 2720 cm⁻¹ is particularly indicative of an aldehyde functionality.

Trifluoroborate Group Vibrations: The trifluoroborate group (BF₃⁻) also exhibits characteristic absorption bands in the IR spectrum. The B-F stretching vibrations are expected to be strong and are typically found in the 1200-1150 cm⁻¹ region. Studies on similar trifluoroborate salts have shown strong absorptions related to B-F stretching in this area.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| C=C Stretch (in-ring) | 1600-1585 | Medium | |

| C=C Stretch (in-ring) | 1500-1400 | Medium | |

| C-H Out-of-Plane Bend | 900-675 | Strong to Medium | |

| Formyl Group | C=O Stretch | 1710-1685 | Strong |

| C-H Stretch | 2830-2695 | Medium to Weak | |

| Trifluoroborate Group | B-F Stretch | 1200-1150 | Strong |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull) and the physical state of the compound.

General Chromatographic and Purity Assessment Methods

The purity of this compound is crucial for its application in chemical synthesis. A combination of chromatographic and spectroscopic techniques is generally employed to assess its purity and identify any potential impurities.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring in the compound absorbs UV light. The retention time and peak purity can be used to assess the identity and purity of the compound.

Gas Chromatography (GC): While organoboron compounds can be challenging to analyze directly by GC due to their polarity and potential thermal instability, derivatization can be employed. The aldehyde functional group can be reacted with a suitable derivatizing agent to form a more volatile and thermally stable derivative that is amenable to GC analysis. For instance, reaction with a silylating agent or a fluorinated hydroxylamine (B1172632) can yield derivatives suitable for GC separation and detection by Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Purity Assessment Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural elucidation and purity determination.

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms, confirming the presence of the aromatic and aldehydic protons.

¹³C NMR: Shows the signals for all the unique carbon atoms in the molecule.

¹⁹F NMR and ¹¹B NMR: These are particularly useful for assessing the purity of organoboron compounds. ¹⁹F NMR can directly probe the fluorine atoms of the trifluoroborate group, while ¹¹B NMR can provide information about the boron center. The presence of unexpected signals in these spectra could indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the exact purity of the sample by integrating the signals of the compound against a known internal standard.

A summary of the primary analytical methods for purity determination is presented in the table below.

| Analytical Technique | Purpose | Typical Conditions/Observations |

| HPLC | Separation and quantification of the main component and impurities. | Stationary Phase: C18 reversed-phase column. Mobile Phase: Gradient of water and acetonitrile/methanol. Detection: UV-Vis detector. |

| GC-MS | Identification of volatile impurities (often after derivatization). | Derivatization: May be required to improve volatility. Detection: Mass spectrometry for identification of components. |

| NMR Spectroscopy | Structural confirmation and purity assessment. | Nuclei: ¹H, ¹³C, ¹¹B, ¹⁹F. Provides detailed structural information and can be used for quantitative analysis (qNMR) against a standard. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate mechanisms of reactions involving organoboron compounds, including the widely used Suzuki-Miyaura cross-coupling reaction where potassium 4-formylphenyltrifluoroborate serves as a key coupling partner.

DFT calculations have been instrumental in mapping the potential energy surfaces of the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For aryltrifluoroborates, a critical preceding step is the in-situ hydrolysis or reaction with a base to generate a more reactive boronic acid or a boronate species. researchgate.net

Studies on related arylboronic acids have shown that the transmetalation step is often the rate-determining step of the catalytic cycle. DFT calculations have been employed to compare different proposed pathways for this step. For instance, in the coupling of bromobenzene (B47551) with phenylboronic acid catalyzed by a palladium-H-Beta zeolite system, DFT calculations using the M06-L functional revealed that the transmetalation step has a high activation energy under neutral conditions, which is significantly lowered in the presence of a base due to the formation of the more reactive phenylboronate (B1261982) anion, C₆H₅B(OH)₃⁻. nih.gov This highlights the crucial role of the base in facilitating the transfer of the aryl group from boron to the palladium center.

Furthermore, DFT studies have explored the effect of substituents on the aryl ring on the reaction barriers. For example, in Suzuki-Miyaura reactions catalyzed by a cellulose-supported nickel complex, it was observed that arylboronic acids with electron-withdrawing groups exhibited higher reactivity. This was attributed to a faster transmetalation rate for these substrates. mdpi.com This finding is directly relevant to this compound, which possesses a strong electron-withdrawing formyl group.

Computational Modeling of Reactivity and Selectivity

Computational modeling provides a framework for understanding and predicting the reactivity and selectivity of chemical compounds. In the context of this compound, this often involves assessing the influence of the formyl substituent on its behavior in cross-coupling reactions.

A key aspect of the reactivity of aryltrifluoroborates is their stability towards solvolysis, which can be modulated by substituents on the aromatic ring. A Hammett analysis of the solvolysis of various para-substituted aryltrifluoroborates revealed a linear correlation between the logarithm of the solvolysis rate constant (log(k_solv)) and the Hammett substituent constant (σ). acs.org The study found that electron-withdrawing substituents, such as the formyl group, retard the rate of solvolysis. This increased stability under certain conditions can be advantageous, allowing for a controlled release of the active boronic acid species during the catalytic cycle.

The reactivity of aryltrifluoroborates in the crucial transmetalation step of the Suzuki-Miyaura reaction is also heavily influenced by electronic factors. Computational studies on the transmetalation between a palladium(II) complex and arylboronic acids have shown that the nature of the substituent on the aryl ring affects the energy barrier of this step. While a comprehensive study specifically on the 4-formylphenyltrifluoroborate is not available, general trends suggest that the electron-withdrawing nature of the formyl group would influence the electronic properties of the boronate intermediate, thereby affecting the kinetics of the transmetalation process. researchgate.net

The table below summarizes the effect of substituents on the solvolysis rate of aryltrifluoroborates, which provides insight into their relative reactivity.

| Substituent (para-) | Hammett Constant (σp) | Relative Solvolysis Rate |

| OMe | -0.27 | Faster |

| Me | -0.17 | Faster |

| H | 0.00 | Reference |

| F | 0.06 | Slower |

| Cl | 0.23 | Slower |

| CHO | 0.42 | Slower |

| CN | 0.66 | Slower |

| NO₂ | 0.78 | Slower |

This table is illustrative and based on general trends from Hammett analysis of related compounds.

Prediction and Characterization of Reaction Intermediates and Transition States

The prediction and characterization of transient species such as reaction intermediates and transition states are fundamental to understanding reaction mechanisms at a molecular level. Computational chemistry, particularly DFT, has been pivotal in shedding light on these elusive species in reactions involving aryltrifluoroborates.

In the Suzuki-Miyaura reaction, several key intermediates and transition states have been computationally modeled. After the initial oxidative addition of an aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex reacts with the organoboron species. For aryltrifluoroborates, this involves the formation of a pre-transmetalation intermediate. Low-temperature rapid injection NMR spectroscopy, complemented by computational studies, has enabled the detection and characterization of intermediates containing Pd-O-B linkages. illinois.edu These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes as viable pre-transmetalation intermediates. illinois.edu

DFT calculations have been used to determine the geometries and energies of the transition states for the elementary steps of the catalytic cycle. For the transmetalation step, computational models have explored different mechanistic possibilities, including pathways involving either a neutral boronic acid or an anionic boronate species. researchgate.net The calculated transition state structures provide valuable information about the bond-breaking and bond-forming processes occurring during the transfer of the aryl group to the palladium center. For instance, studies on the coupling of bromobenzene and phenylboronic acid have detailed the transition state for the C-B bond cleavage. nih.gov

The general structure of a predicted transition state for the transmetalation step involving a boronate species is depicted below, highlighting the key interactions.

Figure 1: Generalized Transition State for Transmetalation

Where L represents the phosphine (B1218219) ligands, Ar' is the aryl group from the oxidative addition partner, and Ar is the 4-formylphenyl group.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding of this compound is crucial for rationalizing its stability and reactivity. Computational methods provide detailed insights into the distribution of electron density and the nature of the chemical bonds within the molecule.

DFT calculations on related potassium aryltrifluoroborate salts, such as potassium 2-isonicotinoyltrifluoroborate, have been performed to analyze their structural and electronic properties. conicet.gov.ar These studies reveal the geometric parameters, charge distribution, and nature of the interactions within the salt. The calculations show that the potassium ion interacts with the fluorine and, in some cases, the oxygen atoms of the trifluoroborate anion. conicet.gov.ar

The electronic structure of the 4-formylphenyltrifluoroborate anion is significantly influenced by the strong electron-withdrawing nature of the formyl group (-CHO) and the trifluoroborate group (-BF₃⁻). The formyl group withdraws electron density from the phenyl ring through both inductive and resonance effects. This, in turn, affects the electron density at the carbon atom bonded to the boron, influencing its nucleophilicity in cross-coupling reactions.

Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are computational techniques used to provide a more detailed picture of the bonding. NBO analysis can quantify the charge distribution and identify key donor-acceptor interactions within the molecule. For potassium 2-isonicotinoyltrifluoroborate, NBO and AIM analyses have confirmed the stability of the salt in both the gas phase and in solution, highlighting the ionic character of the K-F and K-O interactions. conicet.gov.ar A similar analysis for this compound would reveal the electronic interplay between the formyl group, the aromatic ring, and the trifluoroborate moiety.